Indole-4-carboxaldehyde

説明

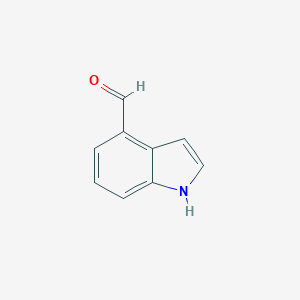

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-indole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDDFGLNZWNJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318838 | |

| Record name | Indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-86-8 | |

| Record name | Indole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 337264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Indole-4-carboxaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activities of indole-4-carboxaldehyde. The information is curated for researchers, scientists, and professionals in drug development who are interested in leveraging this versatile molecule in their work.

Core Chemical Properties and Structure

This compound is an aromatic aldehyde featuring a unique indole (B1671886) structure.[1] This structural motif makes it a valuable building block for the synthesis of a wide array of bioactive molecules and a key intermediate in the preparation of complex natural products.[1] Its reactivity allows for diverse chemical modifications, rendering it a versatile tool in medicinal chemistry and materials science.[1]

Structural Information

-

IUPAC Name: 1H-indole-4-carbaldehyde[2]

-

Synonyms: 4-Formylindole, 1H-Indole-4-carboxaldehyde, Indole-4-aldehyde[1][3]

-

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [1][2][3] |

| Molecular Weight | 145.16 g/mol | [1][2][3] |

| CAS Number | 1074-86-8 | [1][3] |

| Appearance | Yellowish to pale brown powder | [1] |

| Melting Point | 139-143 °C | |

| Purity | ≥ 98% (HPLC) | [1] |

| XLogP3 | 2.2 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 1H-indole-4-methanol.[4]

Materials:

-

1H-Indole-4-methanol

-

Tetrapropylammonium (B79313) perruthenate (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

4 Å molecular sieves

-

Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

-

Silica (B1680970) gel (for chromatography)

Procedure:

-

To a mixture of 1H-indole-4-methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g) in anhydrous methylene chloride (30 mL) at room temperature, add tetrapropylammonium perruthenate (0.3 g, 0.85 mmol) in portions.

-

Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

-

Filter the reaction mixture to remove the molecular sieves and other solids.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by chromatography on silica gel using methylene chloride as the eluent to yield this compound as a white powder (2.0 g, 80% yield).[4]

References

Spectroscopic Profile of 1H-Indole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1H-Indole-4-carbaldehyde (CAS No: 1074-86-8), a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: 1H-indole-4-carbaldehyde[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1H-Indole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly available in search results |

Note: Specific, unambiguously assigned ¹H NMR data for 1H-Indole-4-carbaldehyde was not found in the provided search results. General features for indole (B1671886) derivatives suggest the aldehyde proton would appear significantly downfield (around 10 ppm), and the aromatic protons would resonate in the 7-8.5 ppm region. The N-H proton signal can be broad and its chemical shift is solvent-dependent.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: Specific ¹³C NMR data for 1H-Indole-4-carbaldehyde was not found in the provided search results. For indole derivatives, the carbonyl carbon of the aldehyde is expected to be the most downfield signal (typically >180 ppm). The carbons of the indole ring generally appear between 100 and 140 ppm.[5][6]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3100 | Medium-Broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850 and ~2750 | Medium, Sharp | Aldehyde C-H stretch (Fermi doublet)[7][8][9][10] |

| ~1685-1666 | Strong | C=O stretch (conjugated aldehyde)[7][8][9][10][11] |

| ~1600-1450 | Medium-Strong | C=C aromatic ring stretching |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film, or ATR). The conjugation of the aldehyde to the aromatic indole ring lowers the C=O stretching frequency compared to a saturated aldehyde.[8][9][10]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion)[1][2] |

| 144 | High | [M-H]⁺ |

| 116 | High | [M-CHO]⁺ or [M-H-CO]⁺[1] |

| 89 | Moderate | Further fragmentation |

Note: The data presented is based on Electron Ionization (EI) mass spectrometry. The molecular ion peak is expected to be prominent in the spectra of aromatic heterocyclic compounds.[12][13] The fragmentation pattern typically involves the loss of the formyl group (CHO) or a hydrogen radical followed by carbon monoxide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indole-4-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[14]

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire ¹³C NMR spectra on the same instrument, often requiring a larger number of scans for adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid 1H-Indole-4-carbaldehyde sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI Method)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).[1]

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the spectroscopic analysis of 1H-Indole-4-carbaldehyde.

Caption: Logical workflow for the spectroscopic analysis of 1H-Indole-4-carbaldehyde.

Caption: Generalized experimental workflows for NMR, IR, and MS analysis.

References

- 1. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole-4-carboxaldehyde [webbook.nist.gov]

- 3. 1H-Indole-4-carboxaldehyde [webbook.nist.gov]

- 4. インドール-4-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 14. benchchem.com [benchchem.com]

4-Formylindole (CAS: 1074-86-8): A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylindole (B1175567), with the Chemical Abstracts Service (CAS) number 1074-86-8, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its indole (B1671886) scaffold, coupled with a reactive aldehyde functional group at the 4-position, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the specifications, experimental protocols, and key applications of 4-formylindole, with a particular focus on its role in the development of novel therapeutics, including antitumor agents and kinase inhibitors.

Chemical and Physical Specifications

4-Formylindole, also known as 1H-indole-4-carboxaldehyde, is a crystalline solid.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1074-86-8 | [1] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 139-143 °C | [2] |

| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [2] |

| Solubility | Soluble in DMF (10 mg/ml), Ethanol (10 mg/ml), and DMSO (3 mg/ml). Soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) at 0.5 mg/ml. | [1] |

| Storage | Store at room temperature. Stable for at least 4 years. | [1] |

| Purity | ≥98% | [1] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Value | Reference(s) |

| UV λmax | 235, 341 nm | [1] |

| SMILES | O=Cc1cccc2[nH]ccc12 | [1] |

| InChI | InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 4-formylindole are crucial for its effective utilization in research and development.

Synthesis: Vilsmeier-Haack Formylation of Indole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indole. This protocol details the synthesis of 3-formylindole, and a similar principle is applied for the synthesis of 4-formylindole, typically starting from a suitably protected or substituted indole precursor to direct the formylation to the 4-position.

Materials:

-

Indole (or appropriate precursor for 4-formylation)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (B86663) (anhydrous)

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the complete formation of the Vilsmeier reagent.[3]

-

Formylation Reaction: Dissolve the indole starting material (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the Vilsmeier reagent at 0 °C over a period of 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir.[3]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed (typically within 1-3 hours), cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the mixture is basic.

-

Extraction and Drying: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-formylindole.

Purification: Recrystallization

Recrystallization is a standard technique to purify the crude 4-formylindole.[5][6]

Materials:

-

Crude 4-formylindole

-

Appropriate solvent (e.g., ethanol, ethyl acetate/hexanes mixture)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Solvent Selection: Determine a suitable solvent or solvent system in which 4-formylindole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude 4-formylindole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum or by air drying to obtain pure 4-formylindole.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): [8][9][10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 341 nm.

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS): [11][12][13]

-

Column: HP-5MS capillary column (or equivalent).

-

Carrier Gas: Helium.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

-

Ionization: Electron Impact (EI).

-

Mass Range: 50-500 m/z.

Applications in Drug Development

4-Formylindole serves as a critical starting material for the synthesis of various drug candidates, particularly in the fields of oncology and inflammatory diseases.

Synthesis of Antitumor Agents

The indole nucleus is a common feature in many anticancer agents.[14][15][16][17][18] 4-Formylindole provides a convenient entry point for the elaboration of complex molecules that can interact with various cancer-related targets.

Caption: Synthetic workflow for an antitumor agent from 4-Formylindole.

Aurora Kinase A Inhibition

Aurora kinase A is a serine/threonine kinase that plays a crucial role in mitosis, and its overexpression is linked to various cancers.[1][19][20][21][22] Several inhibitors of Aurora kinase A have been developed, with some incorporating the indole scaffold derived from precursors like 4-formylindole.[23][24][25][26][27]

Caption: Inhibition of the Aurora Kinase A signaling pathway.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, a class of compounds with diverse pharmacological activities. 4-Formylindole can act as the aldehyde component in this reaction, leading to the formation of indole-substituted dihydropyrimidinones.[28][29][30][31][32]

Caption: Logical relationship of 4-Formylindole in the Biginelli reaction.

Conclusion

4-Formylindole (CAS: 1074-86-8) is a compound of significant interest to the scientific and drug development communities. Its well-defined specifications and versatile reactivity make it an invaluable tool for the synthesis of complex heterocyclic compounds. The experimental protocols provided herein offer a foundation for its synthesis, purification, and analysis. The applications of 4-formylindole in the development of antitumor agents, particularly through the inhibition of key signaling pathways like that of Aurora kinase A, and its utility in multicomponent reactions such as the Biginelli reaction, underscore its importance in the ongoing quest for novel and effective therapeutics. This technical guide serves as a comprehensive resource to facilitate further research and innovation utilizing this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-INDOLE-CARBOXALDEHYDE [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. mt.com [mt.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. notulaebotanicae.ro [notulaebotanicae.ro]

- 13. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and molecular modeling studies of indole-based antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. core.ac.uk [core.ac.uk]

- 28. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 29. Biginelli Reaction [organic-chemistry.org]

- 30. arkat-usa.org [arkat-usa.org]

- 31. scispace.com [scispace.com]

- 32. researchgate.net [researchgate.net]

Physical and chemical properties of Indole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-carboxaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial building block in organic synthesis and medicinal chemistry. Its indole (B1671886) scaffold is a privileged structure in numerous biologically active compounds, making it a molecule of significant interest in the development of novel therapeutics. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and potential biological significance of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory use.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Yellowish to pale brown powder/solid | [2] |

| CAS Number | 1074-86-8 | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 139-143 °C | [1] |

| Boiling Point | 339.1 ± 15.0 °C (Predicted) | |

| Solubility | Soluble in ethanol (B145695) and acetone. Insoluble in water. | |

| LogP (Octanol/Water Partition Coefficient) | 2.2 | [3] |

Spectroscopic Data

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H) | [4] |

| ¹H NMR (DMSO-d₆) | A spectrum is available which requires registration to view in full. | [5] |

| IR (ATR) | Spectrum available from commercial suppliers. | [3] |

| Mass Spectrometry (CI) | m/z = 146 [M+H]⁺ | [4] |

| Mass Spectrometry (GC-MS) | Major fragments at m/z 145, 144, 116. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound from 1H-Indole-4-Methanol

A common method for the synthesis of this compound is the oxidation of 1H-Indole-4-Methanol.[4]

Materials:

-

1H-Indole-4-Methanol

-

Tetrapropylammonium (B79313) perruthenate (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

4 Å molecular sieves

-

Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

-

Silica (B1680970) gel (for column chromatography)

Procedure:

-

To a solution of 1H-Indole-4-Methanol (17 mmol) in anhydrous methylene chloride (30 mL), add N-methylmorpholine N-oxide (25 mmol) and 4 Å molecular sieves (3.0 g) at room temperature.

-

To this mixture, add tetrapropylammonium perruthenate (0.85 mmol) in portions.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves and other solids.

-

Concentrate the filtrate in vacuo to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by silica gel column chromatography.[4]

Procedure:

-

Prepare a slurry of silica gel in methylene chloride and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of methylene chloride.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with methylene chloride.

-

Collect the fractions containing the purified product, as monitored by TLC.

-

Combine the pure fractions and concentrate them in vacuo to yield this compound as a white powder.

Biological Activity and Signaling Pathways

This compound has been identified as a bioactive molecule with potential therapeutic applications. It is a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-cancer and anti-inflammatory properties.[2]

Anti-inflammatory and Antioxidant Effects

Research has shown that this compound can attenuate methylglyoxal-induced hepatic inflammation.[6] While the precise signaling pathways are still under investigation, indole derivatives are known to modulate key inflammatory and oxidative stress pathways, such as the NF-κB and MAPK signaling cascades.

The proposed mechanism involves the inhibition of pro-inflammatory cytokine production and a reduction in oxidative stress, potentially through the scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme expression.

Applications in Drug Discovery and Development

This compound's versatile reactivity makes it an invaluable starting material for the synthesis of a wide array of more complex molecules. Its aldehyde functional group readily participates in reactions such as condensations, reductive aminations, and Wittig reactions, allowing for the introduction of diverse functionalities. This has led to its use in the preparation of:

-

Antitumor agents: The indole nucleus is a common feature in many anticancer compounds.

-

Antimicrobial compounds: Derivatives of this compound have shown promise in combating various pathogens.

-

Aurora kinase inhibitors: These are a class of drugs that target enzymes involved in cell division and are being investigated for cancer therapy.[1]

-

Inhibitors of cell division in E. coli .[1]

Conclusion

This compound is a compound of considerable interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for the synthesis of a diverse range of biologically active molecules. Further research into its precise mechanisms of action and the development of novel derivatives holds significant promise for the future of medicine and materials science.

References

Unveiling Indole-4-carboxaldehyde: A Bioactive Compound from the Marine Alga Sargassum thunbergii

For Immediate Release

A comprehensive technical guide released today details the natural occurrence, isolation, and biological activities of Indole-4-carboxaldehyde, a promising bioactive compound isolated from the marine brown alga Sargassum thunbergii. This document provides researchers, scientists, and drug development professionals with a consolidated resource on the anti-inflammatory properties of this marine-derived indole (B1671886) alkaloid, including detailed experimental protocols and insights into its mechanism of action.

This compound has been identified as a component of the edible seaweed Sargassum thunbergii[1]. Research has highlighted its potential therapeutic applications, particularly in mitigating inflammation.

Quantitative Data on Indole Alkaloids in Sargassum Species

While specific quantitative data for this compound in Sargassum thunbergii remains to be extensively documented in publicly available literature, studies on related Sargassum species provide context on the presence of phytochemicals. For instance, analyses of Sargassum wightii and Sargassum vulgare have confirmed the presence of alkaloids, though the concentrations of specific indole derivatives were not detailed[2][3]. One study on various Sargassum species reported the total phenolic content to be as high as 0.061 mg/g, indicating the potential for a rich composition of secondary metabolites[4]. Further targeted quantitative analysis is necessary to determine the precise concentration of this compound in Sargassum thunbergii.

| Alga Species | Compound Class | Reported Presence/Concentration |

| Sargassum wightii | Alkaloids | Present (qualitative)[2] |

| Sargassum vulgare | Alkaloids | Present (qualitative)[3] |

| Sargassum angustifolium | Total Phenolics | 0.061 mg/g[4] |

Experimental Protocols: Isolation and Analysis

The isolation of this compound from Sargassum thunbergii as described in the literature involves a multi-step extraction and purification process.

Preparation of this compound from S. thunbergii

The methodology for isolating this compound (referred to as ST-I4C in the study by Cha et al., 2019) is outlined as follows[1]:

-

Extraction: A methanol (B129727) extract of Sargassum thunbergii is the starting material.

-

Chromatographic Separation: The extract is subjected to further separation techniques to isolate the compound of interest.

While the primary literature confirms the isolation, specific details regarding the chromatographic conditions (e.g., column type, mobile phase) and the final yield of this compound are not explicitly provided in the available abstracts.

Cell Culture and Treatment for Bioactivity Assays

To investigate the anti-inflammatory effects of this compound, researchers utilized the HepG2 human hepatocyte cell line[1].

-

Cell Culture: HepG2 cells are maintained in a suitable growth medium.

-

Induction of Inflammation: Methylglyoxal (MGO), a reactive metabolite, is used to induce an inflammatory response in the HepG2 cells[1].

-

Treatment: The cells are pre-treated with this compound before exposure to MGO to assess its protective effects[1].

Signaling Pathway of this compound in MGO-Induced Hepatic Inflammation

This compound has been shown to attenuate methylglyoxal-induced inflammation in HepG2 cells by modulating the NF-κB signaling pathway[1]. Methylglyoxal (MGO) contributes to the formation of advanced glycation end products (AGEs), which can activate the Receptor for Advanced Glycation End Products (RAGE). This activation triggers a downstream cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammation[5]. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, such as TNF-α and IFN-γ[1].

This compound intervenes in this pathway by inhibiting the MGO-induced activation of NF-κB. This, in turn, suppresses the expression of inflammatory cytokines[1]. Furthermore, this compound was found to reduce the MGO-induced formation of AGEs and the expression of RAGE[1].

Caption: MGO-induced inflammatory signaling and the inhibitory action of this compound.

Experimental Workflow

The general workflow for the investigation of this compound from marine algae involves several key stages, from collection to bioactivity assessment.

Caption: General experimental workflow for isolating and characterizing bioactive compounds from marine algae.

Biosynthesis of Indole Alkaloids in Marine Algae

The biosynthesis of indole alkaloids in marine algae is a complex process that generally originates from the amino acid tryptophan. While the specific enzymatic steps leading to this compound in Sargassum thunbergii have not been fully elucidated, the general pathway for indole derivatives in plants and other organisms provides a likely framework. This involves the conversion of tryptophan to various indole intermediates. In brown algae, the presence of a diverse array of secondary metabolites suggests a robust biochemical capacity for such transformations. Further research is needed to identify the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in this marine alga.

This technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the therapeutic potential of this compound and other marine natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]

- 4. Phytochemical and biological evaluation of some Sargassum species from Persian Gulf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indole-4-carboxaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-carboxaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and natural products. Its strategic functionalization on the indole (B1671886) scaffold, a privileged structure in medicinal chemistry, makes it a valuable precursor for drug discovery and development. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Historical Perspective and Discovery

While a singular definitive report on the initial discovery and isolation of this compound is not readily apparent in historical literature, its synthesis is intrinsically linked to the development of classical indole synthesis methodologies. The Fischer, Reissert, and Leimgruber-Batcho indole syntheses, developed from the late 19th to the mid-20th century, provided the foundational chemistry for accessing a variety of substituted indoles. The application of these methods to produce the 4-carboxaldehyde isomer likely emerged as interest grew in the synthesis of complex indole alkaloids and other natural products. Its significance became more pronounced with its identification as a key intermediate in the total synthesis of ergot alkaloids and other pharmacologically important molecules.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 139-143 °C | [2] |

| CAS Number | 1074-86-8 | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H) | [2] |

| ¹H NMR (DMSO-d₆) | δ 11.65 (br s, 1H), 10.15 (s, 1H), 7.65-7.75 (m, 2H), 7.35-7.45 (m, 2H), 7.20-7.30 (m, 1H) | [3] |

| Mass Spectrum (CI-MS) | m/z = 146 [M+H]⁺ | [2] |

| Mass Spectrum (EI-MS) | m/z (%) = 145 (M⁺, 100), 144 (95), 116 (40), 89 (30) | [4] |

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. Below are detailed protocols for some of the most significant methods.

Oxidation of Indole-4-methanol (B86150)

This method provides a straightforward approach from a commercially available starting material.

Experimental Protocol:

To a stirred mixture of indole-4-methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g) in anhydrous dichloromethane (B109758) (30 mL) at room temperature is added tetrapropylammonium (B79313) perruthenate (TPAP) (0.3 g, 0.85 mmol) in portions. The reaction mixture is stirred under a nitrogen atmosphere for 1 hour. After completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using dichloromethane as the eluent to afford this compound as a white powder.

-

Yield: 80%[2]

Leimgruber-Batcho Indole Synthesis

A versatile method starting from 2-methyl-3-nitrobenzoic acid methyl ester.[5]

Experimental Protocol:

-

Step A: Reduction to 2-methyl-3-nitrobenzyl alcohol. To a solution of 2-methyl-3-nitrobenzoic acid methyl ester (39.0 g, 0.2 mol) in tert-butanol (B103910) (600 mL) is added sodium borohydride (B1222165) (19.0 g, 0.5 mol). The mixture is heated to reflux, and methanol (B129727) (150 mL) is added dropwise. Reflux is continued for 1 hour. After cooling, water is added, and the solvents are removed under reduced pressure. The residue is partitioned between water and chloroform. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the product.[5]

-

Yield: 91.9%[5]

-

-

Step B: Oxidation to 2-methyl-3-nitrobenzaldehyde (B1295971). The alcohol from Step A is oxidized using a suitable oxidizing agent (e.g., PCC or a catalytic oxidation system).

-

Step C: Protection of the aldehyde. The aldehyde group of 2-methyl-3-nitrobenzaldehyde is protected, for example, as a dioxolane using ethylene (B1197577) glycol.

-

Step D: Condensation and Reductive Cyclization. The protected aldehyde is condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). The resulting enamine is then subjected to reductive cyclization using Raney nickel and hydrazine (B178648) hydrate, followed by acidic workup to hydrolyze the protecting group and afford this compound.[5]

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various natural products and pharmaceutically active compounds.

Synthesis of Ergot Alkaloid Precursors

This compound serves as a key starting material in the total synthesis of various ergot alkaloids, a class of compounds with a wide range of pharmacological activities.[6] The synthesis often involves the construction of the tetracyclic ergoline (B1233604) ring system from the this compound core.

Synthesis of Arcyriacyanin A

This compound has been utilized in the synthesis of arcyriacyanin A, a natural product that exhibits inhibitory activity against protein kinase C and protein tyrosine kinase.[7][8]

Synthesis of Aurora Kinase A Inhibitors

This compound is a reactant in the synthesis of inhibitors of Aurora kinase A, a key regulator of mitosis.[9][10] Overexpression of Aurora kinase A is implicated in various cancers, making its inhibitors promising anti-cancer agents.

Signaling Pathways

The biological significance of this compound is often realized through the molecules it helps to create. Below are diagrams illustrating relevant signaling pathways.

Conclusion

This compound remains a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its rich history, tied to the development of fundamental indole synthetic methods, and its continued use as a versatile precursor for complex and biologically active molecules, underscore its importance. The detailed synthetic protocols and quantitative data provided in this guide are intended to facilitate its application in research and development, while the visualized signaling pathways offer a glimpse into the biological relevance of the molecules derived from this essential building block.

References

- 1. This compound | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1H-Indole-4-carboxaldehyde [webbook.nist.gov]

- 5. CN101245045A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound 97 1074-86-8 [sigmaaldrich.com]

- 8. A new concise synthesis of arcyriacyanin A and its unique inhibitory activity against a panel of human cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound 97% | 1074-86-8 [sigmaaldrich.com]

- 10. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Indole-4-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-4-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. The indole (B1671886) scaffold is a privileged structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The presence of a reactive carbaldehyde group at the 4-position of the indole ring makes 1H-Indole-4-carbaldehyde a versatile intermediate for the synthesis of complex molecules, including potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic data, and its applications in the development of novel therapeutics.

Core Properties of 1H-Indole-4-carbaldehyde

1H-Indole-4-carbaldehyde, also known as 4-formylindole, is a solid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₉H₇NO | [1][2][3][4] |

| Molecular Weight | 145.16 g/mol | [1][2][3][4] |

| CAS Number | 1074-86-8 | [1][2][3][4] |

| Appearance | White to pale yellow or brown powder | [5] |

| Melting Point | 139-143 °C | [5] |

| SMILES | O=Cc1cccc2[nH]ccc12 | [4] |

| InChI | InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H | [1][2][3][4] |

Spectroscopic Data

The structural elucidation of 1H-Indole-4-carbaldehyde is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Details | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H) | [1] |

| ¹H NMR (DMSO-d₆) | Available | [6] |

| Mass Spectrometry (CI-MS) | m/z = 146 [M+H]⁺ | [1] |

| Mass Spectrometry (EI) | Data available in the NIST WebBook | [2][3] |

| IR Spectroscopy | Data available | [7] |

Synthesis of 1H-Indole-4-carbaldehyde

A common and effective method for the synthesis of 1H-Indole-4-carbaldehyde is through the oxidation of the corresponding alcohol, 1H-Indole-4-methanol.

Experimental Protocol: Oxidation of 1H-Indole-4-Methanol

Materials:

-

1H-Indole-4-Methanol

-

Tetrapropylammonium perruthenate (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

4 Å molecular sieves

-

Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a stirred mixture of 1H-Indole-4-Methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g) in anhydrous methylene chloride (30 mL) at room temperature, add Tetrapropylammonium perruthenate (0.3 g, 0.85 mmol) in portions.

-

Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves and other solids.

-

Concentrate the filtrate under reduced pressure (in vacuo).

-

Purify the crude residue by column chromatography on silica gel using methylene chloride as the eluent.

-

This procedure yields 1H-Indole-4-carbaldehyde as a white powder (2.0 g, 80% yield).[1]

Synthesis Workflow

Workflow for the synthesis of 1H-Indole-4-carbaldehyde.

Applications in Drug Development

1H-Indole-4-carbaldehyde is a valuable starting material for the synthesis of various biologically active compounds. The indole nucleus is a common feature in molecules that target key proteins involved in disease pathways.

Role as a Precursor for Kinase Inhibitors

A significant application of 1H-Indole-4-carbaldehyde is in the synthesis of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to various cancers.[8][9][10]

Derivatives of 1H-Indole-4-carbaldehyde can be utilized to synthesize compounds that target the ATP-binding pocket of these kinases. The general synthetic strategy involves the reaction of the aldehyde with other building blocks to construct a molecule with the appropriate pharmacophore to inhibit kinase activity.

Signaling Pathway of Aurora A Kinase

Aurora A kinase is a key regulator of cell division, particularly in the entry into mitosis, centrosome maturation and separation, and the formation of the bipolar spindle. Its dysregulation can lead to aneuploidy and tumorigenesis.

References

- 1. Indole-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 1H-Indole-4-carboxaldehyde [webbook.nist.gov]

- 3. 1H-Indole-4-carboxaldehyde [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis and bioevaluation of N-trisubstituted pyrimidine derivatives as potent aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]

Initial Investigations into Indole-4-carboxaldehyde Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-4-carboxaldehyde is an organic compound that belongs to the indole (B1671886) family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring.[1] As a derivative of indole, it serves as a valuable synthetic intermediate in the development of various pharmaceutical agents.[2][3] This technical guide provides an in-depth overview of the initial investigations into the bioactivity of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. Research has shown that this compound can attenuate methylglyoxal-induced hepatic inflammation.[4]

Mechanism of Action

This compound has been observed to mitigate the expression of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[4] This effect is mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the Receptor for Advanced Glycation End products (RAGE) signaling pathways.[4][5][6]

By inhibiting the activation of NF-κB, this compound prevents the translocation of this transcription factor to the nucleus, thereby downregulating the expression of its target inflammatory genes.[4][5] Furthermore, it has been shown to reduce the expression of RAGE, a receptor implicated in chronic inflammatory conditions.[4][6]

Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its interaction with the NF-κB and RAGE signaling pathways.

References

Methodological & Application

Synthesis of Indole-4-carboxaldehyde from Methyl 2-methyl-3-nitrobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of indole-4-carboxaldehyde, a valuable building block in medicinal chemistry and drug development, starting from methyl 2-methyl-3-nitrobenzoate. The described methodology is based on a multi-step synthesis that involves reduction, oxidation, protection, condensation, and cyclization reactions.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. Its strategic importance necessitates reliable and efficient synthetic routes. The following protocol details a synthetic pathway starting from the readily available methyl 2-methyl-3-nitrobenzoate. This method avoids the use of hazardous reagents and provides a practical approach for laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis of this compound from methyl 2-methyl-3-nitrobenzoate proceeds through a four-step sequence as outlined below. This pathway is a modification of the Leimgruber-Batcho indole (B1671886) synthesis.

Figure 1. Overall synthetic workflow from methyl 2-methyl-3-nitrobenzoate.

Experimental Protocols

The following are detailed experimental procedures for each step of the synthesis.

Step 1: Reduction of Methyl 2-methyl-3-nitrobenzoate to 2-Methyl-3-nitrobenzyl alcohol

This step involves the reduction of the ester functionality of the starting material to a primary alcohol using sodium borohydride (B1222165).

Materials:

-

Methyl 2-methyl-3-nitrobenzoate

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl 2-methyl-3-nitrobenzoate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-nitrobenzyl alcohol.

Step 2: Oxidation of 2-Methyl-3-nitrobenzyl alcohol to 2-Methyl-3-nitrobenzaldehyde

The primary alcohol is oxidized to the corresponding aldehyde.

Materials:

-

2-Methyl-3-nitrobenzyl alcohol

-

Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Suspend pyridinium chlorochromate in dichloromethane in a round-bottom flask.

-

Add a solution of 2-methyl-3-nitrobenzyl alcohol in dichloromethane dropwise to the suspension.

-

Stir the mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to afford 2-methyl-3-nitrobenzaldehyde.

Step 3: Protection of 2-Methyl-3-nitrobenzaldehyde

The aldehyde group is protected as an acetal (B89532) to prevent unwanted side reactions in the subsequent step.

Materials:

-

2-Methyl-3-nitrobenzaldehyde

-

Ethylene (B1197577) glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine 2-methyl-3-nitrobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the protected aldehyde.

Step 4: Condensation, Reductive Cyclization, and Hydrolysis to this compound

This one-pot reaction sequence forms the indole ring system.[1]

Materials:

-

Protected 2-methyl-3-nitrobenzaldehyde

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Raney Nickel (Raney Ni)

-

Hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Heat a mixture of the protected 2-methyl-3-nitrobenzaldehyde and N,N-dimethylformamide dimethyl acetal at reflux for 2-4 hours.

-

Cool the reaction mixture and dissolve it in ethanol.

-

Carefully add Raney Nickel to the solution.

-

Add hydrazine hydrate dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, stir the mixture for an additional 1-2 hours.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel and wash the pad with ethanol.

-

To the filtrate, add aqueous hydrochloric acid and stir at room temperature to hydrolyze the acetal and any intermediate enamines.

-

Neutralize the solution with a base such as sodium hydroxide or sodium carbonate until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry to obtain crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Methyl 2-methyl-3-nitrobenzoate | 2-Methyl-3-nitrobenzyl alcohol | NaBH₄, Methanol | 85-95% |

| 2 | 2-Methyl-3-nitrobenzyl alcohol | 2-Methyl-3-nitrobenzaldehyde | PCC, CH₂Cl₂ | 70-80% |

| 3 | 2-Methyl-3-nitrobenzaldehyde | Protected Aldehyde | Ethylene glycol, p-TsOH | 90-98% |

| 4 | Protected Aldehyde | This compound | DMFDMA, Raney Ni, H₂NNH₂ | 60-75% |

Table 1. Summary of reaction steps, reagents, and typical yields.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the chemical transformations.

Figure 2. Logical flow of the synthetic transformations.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound from methyl 2-methyl-3-nitrobenzoate. The procedures are described in a stepwise manner to facilitate their application in a research and development setting. The presented data and diagrams are intended to offer a clear and concise overview of the entire synthetic process. Researchers should always adhere to standard laboratory safety practices when performing these experiments.

References

Synthesis of Indole-4-carboxaldehyde: A Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Application Note

Indole-4-carboxaldehyde is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its versatile structure serves as a foundational building block for developing novel therapeutic agents, particularly in the fields of oncology and neurology.[1] This document provides a detailed protocol for the synthesis of this compound via the oxidation of 1H-Indole-4-Methanol, a reliable and efficient method for laboratory-scale production.

This compound and its derivatives are integral to the development of various therapeutic agents, including aurora kinase A inhibitors and other antitumor agents.[2] The protocol outlined below has been selected for its high yield and straightforward purification process, making it suitable for both academic and industrial research settings.

Experimental Protocol

This protocol details the synthesis of this compound from 1H-Indole-4-Methanol.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Standard laboratory glassware

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Reagents:

-

1H-Indole-4-Methanol

-

Tetrapropylammonium perruthenate (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

4 Å molecular sieves

-

Anhydrous methylene (B1212753) chloride (CH₂Cl₂)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask containing anhydrous methylene chloride (30 mL), add 1H-Indole-4-Methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g).[3]

-

Initiation of Reaction: Stir the mixture at room temperature under a nitrogen atmosphere.[3]

-

Addition of Oxidant: Add Tetrapropylammonium perruthenate (0.3 g, 0.85 mmol) in portions to the stirring mixture.[3]

-

Reaction Time: Continue stirring the reaction mixture at room temperature for 1 hour.[3]

-

Work-up: Upon completion, filter the mixture to remove the molecular sieves and other solids. Concentrate the filtrate in vacuo to obtain the crude product.[3]

-

Purification: Purify the residue by column chromatography on silica gel using methylene chloride as the eluent to yield this compound as a white powder.[3]

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 1H-Indole-4-Methanol | [3] |

| Oxidant | Tetrapropylammonium perruthenate | [3] |

| Co-oxidant | N-methylmorpholine N-oxide | [3] |

| Solvent | Anhydrous Methylene Chloride | [3] |

| Reaction Time | 1 hour | [3] |

| Temperature | Room Temperature | [3] |

| Product Yield | 2.0 g (80%) | [3] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | White powder | [3] |

| Melting Point | 139-143 °C | |

| ¹H NMR (300 MHz, CDCl₃) δ | 10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H) | [3] |

| Mass Spectrometry (CI) | m/z = 146 [M+H]⁺ | [3] |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Indole-4-carboxaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Indole-4-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive aldehyde group on the indole (B1671886) scaffold, makes it a valuable starting material for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and potential drug candidates.

Synthesis of this compound

A reliable protocol for the synthesis of this compound is essential for its application in further pharmaceutical synthesis. A common method involves the oxidation of the corresponding alcohol, 1H-Indole-4-methanol.

Experimental Protocol: Oxidation of 1H-Indole-4-Methanol

A mixture of 1H-Indole-4-methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g) is prepared in anhydrous methylene (B1212753) chloride (30 mL) at room temperature. To this stirred mixture, tetrapropylammonium (B79313) perruthenate (0.3 g, 0.85 mmol) is added in portions. The reaction is stirred at room temperature under a nitrogen atmosphere for 1 hour. Following the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using methylene chloride as the eluent to yield this compound as a white powder.[1]

Workflow for the Synthesis of this compound

Caption: Workflow for this compound synthesis.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a key precursor for the synthesis of various heterocyclic systems with demonstrated pharmacological activity. Notable examples include its use in multicomponent reactions like the Biginelli and Hantzsch reactions.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

An equimolar mixture of this compound (1.0 mmol), a β-ketoester such as ethyl acetoacetate (B1235776) (1.0 mmol), and urea or thiourea (1.2 mmol) is heated in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of acid (e.g., HCl). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Low | [2] |

| Substituted Aldehydes | Ethyl acetoacetate | Urea | TMSCl | CH3CN | High | [3] |

| Aromatic Aldehydes | Ethyl acetoacetate | Urea | Amberlite IR 120(H+) | Ethanol | Good | [4] |

Logical Relationship of the Biginelli Reaction

Caption: Biginelli reaction components and product.

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). 1,4-dihydropyridine (B1200194) derivatives are known calcium channel blockers used in the treatment of hypertension.

A mixture of this compound (1 mmol), a β-ketoester such as ethyl acetoacetate (2 mmol), and a nitrogen source like ammonium acetate (1 mmol) is stirred in a suitable solvent (e.g., ethanol) or under solvent-free conditions at a specified temperature. The reaction progress is monitored by TLC. After completion, the product is isolated by filtration or extraction and purified by recrystallization.

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Ethyl Acetoacetate | Ammonium Acetate | Guanidine HCl | 85-90 | [5] |

| Aromatic Aldehydes | Alkyl Acetoacetate | Ammonium Carbonate | Glycine-HCl buffer | 75-98 | [6] |

| Aromatic Aldehydes | p-Nitro Acetoacetanilide | Aqueous Ammonia | Refluxing Ethanol | Good | [7] |

Workflow for Hantzsch Pyridine Synthesis

Caption: Hantzsch synthesis workflow.

Synthesis of Kinase Inhibitors

The indole nucleus is a common scaffold in many kinase inhibitors. This compound can be utilized in the synthesis of precursors for potent inhibitors of kinases such as Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. A plausible route involves the synthesis of imidazo[4,5-b]pyridine derivatives.

Proposed Synthesis of an Imidazo[4,5-b]pyridine Derivative

A common method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of an aldehyde with a diaminopyridine derivative.

A mixture of this compound (1 equivalent) and a 2-amino-3-nitropyridine (B1266227) derivative (1 equivalent) is heated in a solvent such as ethanol. An aqueous solution of a reducing agent like sodium dithionite (B78146) (Na2S2O4) is then added, and the reaction is heated to reflux. After completion, the mixture is cooled, and the product is isolated by filtration or extraction and purified by chromatography.

| Aldehyde | Diamine Precursor | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzaldehydes | 2,3-Diaminopyridine | Na2S2O5 | DMSO | 58-94 | [8] |

| Benzaldehydes | 3,4-Diaminopyridine | Na2S2O5 | DMSO | Moderate-High | [9] |

| Aldehydes | 2-Nitro-3-aminopyridine | Na2S2O4 | Ethanol | Not specified | [10] |

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are critical for cell cycle regulation. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Simplified Aurora Kinase A Signaling Pathway

Caption: Inhibition of Aurora Kinase A pathway.

Synthesis of Anti-inflammatory Agents

Indole derivatives have been extensively studied for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Synthesis of Chalcone (B49325) Derivatives as NF-κB Inhibitors

Chalcones, or 1,3-diaryl-2-propen-1-ones, can be synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone (B1666503). Indole-based chalcones have shown potential as inhibitors of the NF-κB signaling pathway.

To a stirred solution of this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in a solvent like ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the chalcone derivative.

| Aldehyde | Acetophenone | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | NaOH | Grinding, 10 min | High | [11] |

| Aromatic Aldehydes | Substituted Acetophenones | Iodine | Grinding, RT | High | [12] |

| 1-Methylindole-3-carboxaldehyde | 4-Bromoacetophenone | Ball Milling | 15-60 min | Not specified | [1] |

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition can reduce the expression of pro-inflammatory genes.

Simplified NF-κB Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. acgpubs.org [acgpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. jmnc.samipubco.com [jmnc.samipubco.com]

- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Indole-4-Carboxaldehyde in the Biginelli Reaction for the Synthesis of Novel Dihydropyrimidinones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of indole-4-carboxaldehyde as a reactant in the Biginelli reaction, a one-pot three-component condensation reaction, to synthesize novel 4-(1H-indol-4-yl)-3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with both the indole (B1671886) and dihydropyrimidinone scaffolds. This document outlines detailed experimental protocols, summarizes potential reaction outcomes, and discusses the prospective biological significance of the resulting molecules.

Introduction

The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a cornerstone of multicomponent reactions, enabling the efficient synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The incorporation of the indole moiety, a privileged structure in medicinal chemistry, via the use of this compound, offers a pathway to novel compounds with potential therapeutic applications. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the dihydropyrimidinone core is a key pharmacophore in several approved drugs. The combination of these two pharmacophores in a single molecule is a promising strategy for the discovery of new drug candidates.

Reaction Mechanism and Experimental Considerations

The Biginelli reaction is typically acid-catalyzed and proceeds through a series of equilibria involving the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidinone product.

A variety of catalysts can be employed to promote the Biginelli reaction, including Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃).[2] Solvent conditions can range from protic solvents like ethanol (B145695) to aprotic solvents, ionic liquids, or even solvent-free conditions, which align with the principles of green chemistry.[2][3][4][5]

Data Presentation

While specific quantitative data for the Biginelli reaction of this compound is not extensively available in the reviewed literature, the following tables provide representative data for the reaction of various aromatic aldehydes under different catalytic conditions. This information can serve as a valuable starting point for optimizing the reaction with this compound.

Table 1: Representative Yields of Biginelli Reaction with Various Aromatic Aldehydes under Different Catalytic Conditions

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | B(C₆F₅)₃ (1 mol%) | EtOH | 4 | 95 | [1] |

| 2 | 4-Chlorobenzaldehyde | SO₃H@imineZCMNPs | Solvent-free | 1.5 | 98 | [4] |

| 3 | 4-Methoxybenzaldehyde | [Btto][p-TSA] | Solvent-free | 0.67 | 96 | [3] |

| 4 | 3-Nitrobenzaldehyde | Layered Double Hydroxide | EtOH | 4 | 85 | [6] |

| 5 | Benzaldehyde | Silicotungstic acid/Ambelyst-15 | Solvent-free | 1.5 | 92 | [7] |

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Dihydropyrimidinone Derivatives

| Compound ID | R-group (at C4) | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| DHPM-1 | 4-Chlorophenyl | 62.5 | 125 | 250 | 125 | [8][9][10] |

| DHPM-2 | 4-Tolyl | 125 | 250 | 500 | 250 | [8][9][10] |

| DHPM-3 | 4-Methoxyphenyl | 250 | 500 | >500 | 500 | [8][9][10] |

| DHPM-4 | Phenyl | 32 | 64 | 32 | 64 | [11] |

| DHPM-5 | 4-Nitrophenyl | - | 50 | 100 | - | [12] |

Note: The above data is for dihydropyrimidinones derived from other aromatic aldehydes and is intended to be representative of the potential activity of this compound derivatives.

Experimental Protocols